3-Fluoropropyl acetate

説明

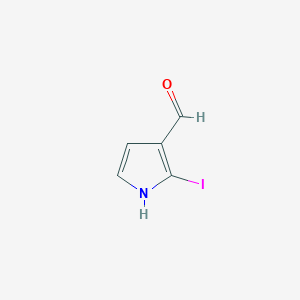

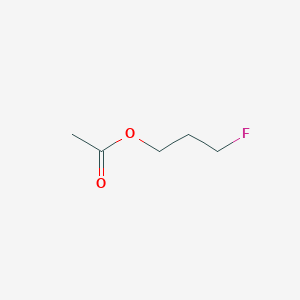

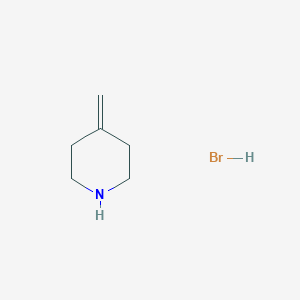

3-Fluoropropyl acetate is a chemical compound with the molecular formula C5H9FO2 . It is also known by other names such as 1-Propanol, 3-fluoro-, acetate, and acetic acid- (3-fluoro-propyl ester) .

Synthesis Analysis

The synthesis of 3-Fluoropropyl acetate has been described in a few studies . For instance, one study describes the radiosynthesis of [18F]FSPG, a radiolabeled non-natural amino acid used for positron emission tomography (PET) imaging . The synthesis was performed using a customised RNPlus Research automated radiosynthesis system .Molecular Structure Analysis

The molecular structure of 3-Fluoropropyl acetate consists of 5 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The average mass is 120.122 Da and the monoisotopic mass is 120.058655 Da .科学的研究の応用

Chemical Signaling and Sensing

- Selective Perborate Signaling : Acetate derivatives of fluorescein and resorufin, including 3-fluoropropyl acetate, show significant signaling behavior towards BO(3)(-) ions, particularly due to the selective deprotection of acetate groups by perborate. This results in notable chromogenic and fluorogenic signaling, highlighting its potential in chemical sensing applications (Choi et al., 2010).

Industrial and Material Applications

- Synthesis of Epoxy Resins : 3-Fluoropropyl acetate is used in the production of various epoxy resins, which are reactive polymers applied in coatings for metal, leather, paper, and wood. Its synthesis involves regioselective ring opening reactions, indicating its significance in industrial chemistry (Yadav & Surve, 2013).

Biological and Environmental Studies

- Study of Microbial Metabolism : Research involving 3-fluoropropyl acetate has been instrumental in studying the metabolism of certain bacteria and archaea. For instance, it has been used to investigate the inhibition of methanogenesis in anaerobic bacteria and archaea, providing insights into microbial ecology and metabolism (Janssen & Frenzel, 1997).

Medical Imaging and Diagnostic Applications

- Positron Emission Tomography (PET) Imaging : 3-Fluoropropyl acetate derivatives have been explored as potential tracers in PET imaging. Studies have evaluated their utility in imaging blood flow, metabolism, and tumor detection, especially in contexts like myocardial infarction and prostate cancer (Buchegger et al., 2013; Lindhe et al., 2009).

Expanding the Scope of Fluorine Chemistry

- Fluorine in Organic Synthesis : The incorporation of fluoroacetate, including 3-fluoropropyl acetate, into polyketide synthase pathways is a novel approach in the field of synthetic biology. It allows the introduction of fluorine into natural-product scaffolds, expanding the scope of organofluorine compounds in pharmaceuticals and agrochemicals (Walker et al., 2013).

Safety and Hazards

3-Fluoropropyl acetate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, and using the substance only outdoors or in a well-ventilated area .

特性

IUPAC Name |

3-fluoropropyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCZQQKWWLJHEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropropyl acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B3262147.png)

![[2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3262167.png)

![7-Hydroxy-6-(4-methoxybenzyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3262174.png)

![6-Nitrobenzo[A]pyrene-D11](/img/structure/B3262177.png)